molecular formula C20H32O6 B084156 20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene CAS No. 14098-26-1

20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene

Cat. No.: B084156
CAS No.: 14098-26-1
M. Wt: 368.5 g/mol
InChI Key: CDVQWFXYOJACMS-UHFFFAOYSA-N
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Description

20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple ether linkages. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene typically involves multi-step organic reactions. The process often begins with the preparation of the core bicyclic structure, followed by the introduction of tert-butyl groups and ether linkages. Common reagents used in these reactions include tert-butyl alcohol, strong acids or bases for catalysis, and various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized ethers, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery vehicle due to its unique structure.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene involves its interaction with various molecular targets. The compound’s multiple ether linkages and tert-butyl groups allow it to engage in specific binding interactions with proteins and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate
  • 22-Amino-5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid tert-butyl ester

Uniqueness

20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene stands out due to its unique bicyclic structure and the presence of multiple ether linkages, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific reactivity patterns.

Properties

IUPAC Name

20-tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-20(2,3)17-4-5-18-19(16-17)26-15-13-24-11-9-22-7-6-21-8-10-23-12-14-25-18/h4-5,16H,6-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVQWFXYOJACMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878536
Record name BENZO18CROWN6ETHERMTBUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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